Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a benzyloxy group, a bromine atom, and a carboxylate ester group. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: De-brominated benzofuran derivatives
Substitution: Amino, thio, or alkoxy-substituted benzofuran derivatives
Scientific Research Applications
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom at the 6-position.
Propan-2-yl 5-(benzyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of a bromine atom.
Propan-2-yl 5-(benzyloxy)-6-fluoro-2-methyl-1-benzofuran-3-carboxylate: Contains a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom at the 6-position of the benzofuran ring in Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Propan-2-yl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H22BrO6 and a molecular weight of 426.32 g/mol. The presence of a benzofuran core along with substituents such as bromine and a benzyloxy group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Key Features
Feature | Description |
---|---|
Molecular Formula | C22H22BrO6 |
Molecular Weight | 426.32 g/mol |
Core Structure | Benzofuran |
Notable Substituents | Benzyloxy, Bromine |
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound shows potential antiviral properties, particularly against specific viral strains.
- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antitumor Effects : Benzofuran derivatives are known for their anticancer activities. Initial studies indicate that this compound could inhibit the growth of cancer cells.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antiviral | Potential activity against certain viruses |
Antioxidant | Scavenges free radicals, reduces oxidative stress |
Antitumor | Inhibits growth of cancer cells in preliminary studies |
The biological activity of this compound can be attributed to its structural features. The bromine atom and benzyloxy group are believed to influence the compound's interaction with biological targets such as enzymes and receptors. This interaction may modulate various biological pathways involved in disease processes.
Study on Antitumor Activity
A study evaluated the anticancer effects of benzofuran derivatives, including this compound, against human cancer cell lines. The results indicated significant inhibition rates in various types of cancer cells:
Cancer Type | Inhibition Rate (%) at 10 µM |
---|---|
Leukemia (K-562) | 56.84 |
Non-small cell lung (NCI-H460) | 80.92 |
Colon cancer (HCT-116) | 72.14 |
Ovarian cancer (OVCAR-4) | 56.45 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic compounds.
- Bromination : Selective introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).
- Introduction of Benzyloxy Group : Achieved via Williamson ether synthesis.
- Esterification : Final step involves esterifying the carboxylic acid group with an alcohol.
Properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)23-11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNITHGYCJFJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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